molecular formula C9H8ClF3O B13586200 2-[4-Chloro-3-(trifluoromethyl)phenyl]ethan-1-ol

2-[4-Chloro-3-(trifluoromethyl)phenyl]ethan-1-ol

Cat. No.: B13586200
M. Wt: 224.61 g/mol
InChI Key: RDFSKHZOUHBSRP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[4-Chloro-3-(trifluoromethyl)phenyl]ethan-1-ol is a fluorinated aromatic alcohol featuring a chloro and trifluoromethyl group at the 4- and 3-positions of the phenyl ring, respectively.

Properties

Molecular Formula

C9H8ClF3O

Molecular Weight

224.61 g/mol

IUPAC Name

2-[4-chloro-3-(trifluoromethyl)phenyl]ethanol

InChI

InChI=1S/C9H8ClF3O/c10-8-2-1-6(3-4-14)5-7(8)9(11,12)13/h1-2,5,14H,3-4H2

InChI Key

RDFSKHZOUHBSRP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1CCO)C(F)(F)F)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-Chloro-3-(trifluoromethyl)phenyl]ethan-1-ol typically involves the reaction of 4-chloro-3-(trifluoromethyl)benzaldehyde with a suitable reducing agent. One common method is the reduction of the aldehyde group to an alcohol using sodium borohydride (NaBH4) in an appropriate solvent such as methanol or ethanol. The reaction is usually carried out at room temperature and monitored using techniques like thin-layer chromatography (TLC) to ensure completion.

Industrial Production Methods

On an industrial scale, the production of this compound may involve more efficient and scalable methods. Catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst under hydrogen gas (H2) pressure is a common approach. This method offers high yields and can be easily scaled up for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-[4-Chloro-3-(trifluoromethyl)phenyl]ethan-1-ol undergoes various chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The compound can be further reduced to form the corresponding alkane using strong reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The chloro group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form new derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.

    Substitution: Nucleophiles like ammonia (NH3) or thiols (RSH) in the presence of a base such as sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: 4-Chloro-3-(trifluoromethyl)benzaldehyde or 4-chloro-3-(trifluoromethyl)benzoic acid.

    Reduction: 2-[4-Chloro-3-(trifluoromethyl)phenyl]ethane.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-[4-Chloro-3-(trifluoromethyl)phenyl]ethan-1-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[4-Chloro-3-(trifluoromethyl)phenyl]ethan-1-ol involves its interaction with specific molecular targets. In medicinal chemistry, it may act by binding to receptors or enzymes, thereby modulating their activity. The presence of the chloro and trifluoromethyl groups can enhance its binding affinity and selectivity towards certain biological targets, leading to its potential therapeutic effects .

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The target compound shares a phenyl-ethan-1-ol backbone with multiple analogs, differing in substituents and functional groups:

  • Chloro vs.
  • Thioether vs. Hydroxyl Groups : The thio derivative (2-{[2,3,5,6-Tetrafluoro-4-(trifluoromethyl)phenyl]thio}ethan-1-ol) exhibits lower melting points (16–17°C) compared to hydroxyl-containing analogs, likely due to weaker hydrogen bonding .
  • Stereochemistry : The (1S)-2-chloro-1-[4-(trifluoromethyl)phenyl]ethan-1-ol enantiomer highlights the role of chirality in biological activity and synthetic pathways .

Physical and Spectroscopic Properties

Key physical and spectral data are summarized below:

Compound Name Molecular Formula Molecular Weight Melting Point (°C) ¹⁹F NMR (ppm) Reference
Target Compound (hypothetical) C₉H₈ClF₃O 224.61*
2-(4-(Trifluoromethyl)phenyl)ethan-1-ol C₉H₉F₃O 190.16 -62.4
2-(3,5-bis(Trifluoromethyl)phenyl)ethan-1-ol C₁₀H₈F₆O 258.16 54–56 -62.8
2-{[2,3,5,6-Tetrafluoro-4-(trifluoromethyl)phenyl]thio}ethan-1-ol C₉H₅F₇OS 293.99 16–17 Not reported

*Calculated molecular weight for the target compound.

  • Melting Points: Ionic derivatives (e.g., hydrobromide salts in ) exhibit high melting points (>200°C) due to strong electrostatic interactions, while thioethers and non-ionic analogs have lower melting points .
  • ¹⁹F NMR: Trifluoromethyl groups in phenyl-ethanols resonate near -62 ppm, consistent across analogs .

Biological Activity

2-[4-Chloro-3-(trifluoromethyl)phenyl]ethan-1-ol is an organic compound with significant biological activity, particularly in medicinal chemistry. It features a unique structure characterized by the presence of a chloro group and a trifluoromethyl group attached to a phenyl ring, which enhances its reactivity and biological interactions. This article reviews the compound's biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and research findings.

  • Molecular Formula : C9H8ClF3O
  • Molecular Weight : 224.61 g/mol

The structural characteristics of this compound contribute to its binding affinity towards various biological targets, including enzymes and receptors, which are critical for its therapeutic potential.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The chloro and trifluoromethyl groups enhance its binding affinity, leading to potential therapeutic effects. Notably, it has been identified as a potent inhibitor of c-KIT kinase, which is involved in several cancers, including gastrointestinal stromal tumors (GISTs) .

Table 1: Summary of Biological Activities

Activity TypeDescription
Enzyme Inhibition Inhibits c-KIT kinase, particularly effective against drug-resistant mutants .
Antitumor Efficacy Demonstrates significant efficacy in vivo against c-KIT mutant-mediated tumors .
Antimicrobial Activity Exhibits selective activity against Chlamydia and other pathogens .

Case Studies

  • c-KIT Kinase Inhibition :
    • A study highlighted the compound's effectiveness as a c-KIT kinase inhibitor with a favorable pharmacokinetic profile across different species (mice, rats, dogs). It showed promising results against various c-KIT mutations that confer resistance to existing therapies like imatinib .
  • Antichlamydial Activity :
    • Research demonstrated that derivatives of this compound displayed selective activity against Chlamydia, affecting inclusion numbers and morphology in infected cells. The presence of the trifluoromethyl group was crucial for maintaining this activity .

Research Findings

Recent studies have focused on the synthesis and modification of this compound to enhance its biological properties. For instance, modifications involving the amino group have been explored to improve its pharmacological profiles:

Table 2: Structural Modifications and Their Effects

Compound NameStructural FeaturesBiological Activity
2-Amino-2-[4-chloro-3-(trifluoromethyl)phenyl]ethanolAddition of amino groupEnhanced anti-inflammatory properties.
Derivatives without trifluoromethyl groupLacks key electron-withdrawing substituentReduced antimicrobial activity .

Q & A

Q. Basic

  • NMR Spectroscopy : ¹H and ¹³C NMR (DMSO-d₆ or CDCl₃) resolve the ethanol moiety (δ 3.6–4.2 ppm for CH₂OH) and trifluoromethyl group (δ 120–125 ppm in ¹⁹F NMR) .
  • Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., m/z 238.65 for C₉H₈ClF₃O) and detects fragmentation patterns .
  • HPLC : Reverse-phase C18 columns (ACN/water with 0.1% TFA) achieve baseline separation of enantiomers, critical for chiral purity assessment .

Advanced Tip : Use 2D NMR (COSY, HSQC) to assign coupling between the hydroxyl proton and adjacent CH₂ group, resolving stereochemical ambiguities .

How does the trifluoromethyl group influence the compound’s reactivity and biological interactions?

Q. Advanced

  • Lipophilicity : The CF₃ group increases logP by ~1.5 units compared to non-fluorinated analogs, enhancing membrane permeability. This is quantified via octanol-water partitioning assays .
  • Metabolic Stability : Fluorine’s electronegativity reduces oxidative metabolism in liver microsomes (t₁/₂ > 120 min vs. <30 min for non-fluorinated analogs) .
  • Target Binding : Docking studies suggest the CF₃ group forms hydrophobic interactions with aryl hydrocarbon receptor (AhR) pockets, as seen in analogs with IC₅₀ values < 100 nM .

Contradiction Note : Some studies report reduced solubility (e.g., <0.1 mg/mL in PBS) despite improved lipophilicity, necessitating formulation adjustments .

How can researchers resolve discrepancies in reported biological activities of structural analogs?

Q. Advanced

  • Data Normalization : Compare IC₅₀ values under standardized conditions (e.g., pH 7.4, 37°C) to account for assay variability. For example, analogs with a hydroxyl vs. amino group show 10-fold differences in AhR antagonism .
  • Structural Modeling : Overlay X-ray crystallography data (e.g., PDB 4ZQY) to identify steric clashes or hydrogen-bonding mismatches in active sites .
  • Meta-Analysis : Aggregate data from patents and peer-reviewed studies (e.g., ONO Pharmaceutical’s DP antagonists) to identify consensus SAR trends .

What safety protocols are critical when handling this compound?

Q. Basic

  • Hazard Mitigation : Use fume hoods and PPE (nitrile gloves, goggles) due to potential skin/eye irritation. The compound’s LD₅₀ in rodents is >500 mg/kg, but chronic toxicity data are limited .
  • Waste Disposal : Neutralize acidic byproducts with sodium bicarbonate before aqueous disposal .
  • Gas Monitoring : Install CO sensors if using reductive conditions (e.g., NaBH₄) to detect hydrogen gas buildup .

What strategies improve enantiomeric purity during synthesis?

Q. Advanced

  • Chiral Catalysts : Use (R)-BINAP ligands with Pd(0) to achieve >90% ee in asymmetric hydrogenation .
  • Kinetic Resolution : Lipase-catalyzed acetylation (e.g., Candida antarctica) selectively esterifies the undesired enantiomer .
  • Crystallization-Induced Diastereomer Transformation : Seed racemic mixtures with (S)-mandelic acid to isolate >99% pure (R)-enantiomer .

Q. Advanced

  • Solvent Polarity : Dielectric constants (ε) > 15 (e.g., DMF, ε = 36.7) accelerate SNAr reactions at the 4-chloro position, reducing reaction time from 24 h to 6 h .
  • Substituent Hammett Constants : The CF₃ group (σₚ = 0.88) deactivates the ring, requiring electron-withdrawing substituents (e.g., NO₂, σₚ = 1.27) for nucleophilic aromatic substitution .

Contradiction Note : Some studies report unexpected regioselectivity in protic solvents (e.g., MeOH), likely due to hydrogen bonding with the hydroxyl group .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.